Ethyl 1-amino-1H-imidazole-2-carboxylate dihydrochloride
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Overview
Description
Ethyl 1-amino-1H-imidazole-2-carboxylate dihydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-1H-imidazole-2-carboxylate dihydrochloride typically involves the cyclization of amido-nitriles or the condensation of hydroxylamines with ethyl glyoxalate . The reaction conditions are usually mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-1H-imidazole-2-carboxylate dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a base.
Common Reagents and Conditions
Oxidizing Agents: TBHP, potassium permanganate.
Reducing Agents: Hydrogen gas, palladium on carbon.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various substituted imidazoles .
Scientific Research Applications
Ethyl 1-amino-1H-imidazole-2-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 1-amino-1H-imidazole-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 1-amino-1H-imidazole-2-carboxylate dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H11Cl2N3O2 |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
ethyl 1-aminoimidazole-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-2-11-6(10)5-8-3-4-9(5)7;;/h3-4H,2,7H2,1H3;2*1H |
InChI Key |
JUYICPOAEZAWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CN1N.Cl.Cl |
Origin of Product |
United States |
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